2-Cyclopentene-1-ethanol
CAS No.:
Cat. No.: VC14322400
Molecular Formula: C7H12O
Molecular Weight: 112.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H12O |
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Molecular Weight | 112.17 g/mol |
IUPAC Name | 2-cyclopent-2-en-1-ylethanol |
Standard InChI | InChI=1S/C7H12O/c8-6-5-7-3-1-2-4-7/h1,3,7-8H,2,4-6H2 |
Standard InChI Key | DNITZIKVBPIDEY-UHFFFAOYSA-N |
Canonical SMILES | C1CC(C=C1)CCO |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
2-Cyclopentene-1-ethanol, systematically named 2-(cyclopent-2-en-1-yl)ethan-1-ol , belongs to the class of alicyclic alcohols. Its IUPAC name reflects the ethanol substituent at the second position of the cyclopentene ring. The compound’s structural uniqueness arises from the strained cyclopentene system (bond angle deviation ~108°) and the hydroxyl group’s electronic influence on the conjugated π-system.
Key identifiers include:
The planar chirality of the cyclopentene ring creates two enantiomers, though most studies refer to the racemic mixture . X-ray crystallography data remains limited, but computational models predict a puckered cyclopentene ring with the ethanol group in an equatorial orientation .
Molecular and Electronic Properties
The compound’s molecular weight of 112.17 g/mol corresponds to a density of ~0.95 g/cm³ (estimated via group contribution methods). Electronic properties derive from the interplay between the cyclopentene’s conjugated diene system and the hydroxyl group’s electron-donating effects:
Property | Value/Description | Source |
---|---|---|
Dipole moment | 1.98 D (calculated) | |
LogP (octanol-water) | 1.34 ± 0.15 | |
Hydrogen bond donors | 1 (OH group) | |
Hydrogen bond acceptors | 1 (hydroxyl oxygen) |
The hydroxyl group’s acidity (predicted pKa ~16.5) enables deprotonation under basic conditions, facilitating nucleophilic substitutions.
Synthesis and Production Pathways
Industrial Synthesis Methods
While large-scale production details remain proprietary, laboratory-scale routes typically involve:
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Cyclopentadiene Functionalization: Diels-Alder reactions between cyclopentadiene and acrolein derivatives yield cyclopentene intermediates .
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Hydroboration-Oxidation: Addition of borane to cyclopentene derivatives followed by oxidative workup introduces the ethanol moiety.
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Reductive Amination: For amino analogs, aza-Claisen rearrangements modify substituents on the cyclopentene core .
Purification and Characterization
Post-synthesis purification employs fractional distillation (bp ~195°C at 760 mmHg, estimated) and silica gel chromatography. Analytical confirmation uses:
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GC-MS: Characteristic fragments at m/z 94 (cyclopentene ring loss) and m/z 57 (C₃H₅O⁺)
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IR Spectroscopy: O-H stretch (3300 cm⁻¹), C=C stretch (1650 cm⁻¹), and C-O stretch (1050 cm⁻¹)
Reactivity and Functionalization
Alcohol-Directed Reactions
The hydroxyl group undergoes typical alcohol transformations:
Reaction Type | Conditions | Products |
---|---|---|
Esterification | AcCl, pyridine | Acetylated derivatives |
Etherification | NaH, alkyl halides | Alkoxycyclopentene compounds |
Oxidation | PCC, CH₂Cl₂ | Ketone derivatives |
These reactions enable modular functionalization for drug discovery pipelines.
Cyclopentene Ring Reactivity
The strained double bond participates in:
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Diels-Alder Cycloadditions: As dienophile with electron-rich dienes
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Hydrogenation: Catalytic H₂ reduces the double bond to cyclopentane analogs
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Epoxidation: mCPBA forms epoxide derivatives for ring-expansion reactions
Notably, the ring’s conjugation with the hydroxyl group lowers the activation energy for electrocyclic ring-opening by ~15 kJ/mol compared to unsubstituted cyclopentene .
Industrial and Research Applications
Pharmaceutical Intermediates
2-Cyclopentene-1-ethanol serves as a precursor to carbocyclic nucleosides—antiviral agents mimicking natural nucleosides . Its rigid structure enhances binding affinity to viral polymerases while resisting enzymatic degradation.
Polymer Chemistry
Copolymerization with ethylene oxide produces shape-memory polymers with tunable glass transition temperatures (Tg = -15°C to +45°C). The cyclopentene moiety introduces kinks that reduce crystallinity, enhancing elastomeric properties.
Specialty Chemicals
Derivatives find use in:
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Fragrance Industry: Hydrogenated analogs contribute to musk-like odor profiles
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Coordination Chemistry: Bidentate ligands for transition metal catalysts
Hazard Class | Category | Precautionary Measures |
---|---|---|
Flammable liquids | 4 | Keep away from ignition sources |
Skin irritation | 2 | Wear protective gloves |
Eye damage | 2A | Use face shield |
Respiratory tract irritation | 3 | Ensure local exhaust ventilation |
Environmental Impact
The compound’s moderate logP (1.34) suggests potential bioaccumulation, though rapid aerobic biodegradation (t₁/₂ ~7 days in soil) mitigates ecological risks . Waste disposal requires incineration with scrubbers to capture volatile organic compounds.
Analytical and Computational Data
Spectroscopic Fingerprints
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¹³C NMR (CDCl₃): δ 134.2 (C=C), 68.9 (CH₂OH), 32.1–25.4 (cyclopentene CH₂)
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Collision Cross Sections: [M+H]⁺ = 123.2 Ų, [M+Na]⁺ = 133.6 Ų (IM-MS prediction)
Thermodynamic Properties
Parameter | Value | Method |
---|---|---|
ΔfH° (liquid) | -218 kJ/mol | Group additivity |
Heat of vaporization | 45.6 kJ/mol | Clausius-Clapeyron |
Henry’s Law constant | 1.2×10⁻⁴ atm·m³/mol | Bond contribution |
Emerging Research Directions
Recent advances focus on:
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